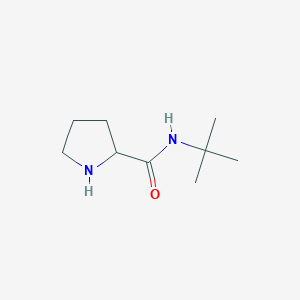

N-Tert-butylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Tert-butylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. It is a derivative of pyrrolidine, featuring a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the pyrrolidine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrrolidine and tert-butylamine as the primary starting materials.

Reaction Steps: The process involves the reaction of pyrrolidine with tert-butylamine under controlled conditions to form the desired compound.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific reaction temperatures to enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups on the pyrrolidine ring are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

N-tert-butylpyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-tert-butylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-tert-butylpyrrolidine-2-carboxamide is similar to other pyrrolidine derivatives, such as N-ethylpyrrolidine-2-carboxamide and N-methylpyrrolidine-2-carboxamide. its unique structural features, such as the tert-butyl group, contribute to its distinct properties and applications. These differences make this compound a valuable compound in various scientific and industrial contexts.

Biological Activity

N-Tert-butylpyrrolidine-2-carboxamide (NTBPC) is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of NTBPC, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H18N2O and a molecular weight of approximately 170.25 g/mol. The compound features a pyrrolidine ring with a tert-butyl group attached to the nitrogen atom and a carboxamide functional group at the second position. This configuration contributes to its distinct chemical reactivity and biological interactions.

The biological activity of NTBPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate signaling pathways, influencing cellular responses and potentially leading to therapeutic effects in specific contexts.

Biological Activity Overview

Research indicates that NTBPC exhibits significant biological activity, particularly in the following areas:

- Antioxidant Activity : NTBPC has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary studies suggest that NTBPC may have neuroprotective effects, possibly through mechanisms involving modulation of neurotransmitter systems and reduction of neuroinflammation.

- Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that NTBPC can inhibit specific enzymes associated with inflammatory pathways. For instance, it has shown promise in downregulating cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators.

In Vivo Studies

Animal model studies have indicated that administration of NTBPC results in reduced markers of inflammation and oxidative stress. For example, a study involving mice demonstrated that NTBPC significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its role as an effective antioxidant agent.

Case Studies

- Neuroprotection in Rodent Models : A study investigated the neuroprotective effects of NTBPC in a rodent model of traumatic brain injury. Results indicated that treatment with NTBPC led to improved outcomes in cognitive assessments and reduced neuronal apoptosis compared to control groups.

- Anti-inflammatory Effects in Arthritis Models : In a model of rheumatoid arthritis, NTBPC administration resulted in decreased joint swelling and reduced levels of inflammatory cytokines, supporting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of NTBPC, it is useful to compare it with structurally related compounds. The following table summarizes key differences:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-(tert-butyl)-2-methoxybutanamide | Methoxy group instead of carboxamide | Potentially different biological activity |

| N-(isopropyl)-2-pyrrolidinecarboxamide | Isopropyl substitution | Variation in lipophilicity affecting absorption |

| 4-(tert-butyl)pyrrolidine-2-carboxylic acid | Carboxylic acid instead of amide | Different reactivity profiles |

This comparative analysis highlights how variations in substituents can significantly impact the chemical behavior and biological activity of similar compounds.

Properties

IUPAC Name |

N-tert-butylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUUSRSYNZFTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.